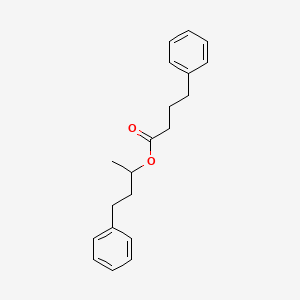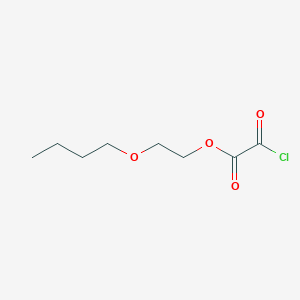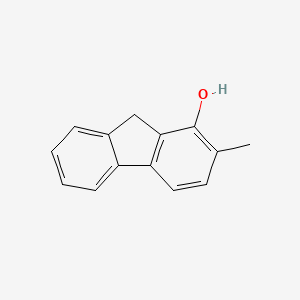
2-Methyl-9H-fluoren-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-9H-fluoren-1-OL is an organic compound belonging to the fluorene family It is characterized by the presence of a methyl group at the 2-position and a hydroxyl group at the 1-position of the fluorene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9H-fluoren-1-OL can be achieved through several methods. One common approach involves the reaction of 2-methylfluorene with a suitable oxidizing agent to introduce the hydroxyl group at the 1-position. For instance, the use of boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides can yield highly functionalized derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-9H-fluoren-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a corresponding alkane.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Alkane derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-9H-fluoren-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-9H-fluoren-1-OL is not fully understood. its chemical structure suggests that it may interact with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound’s lipophilicity may allow it to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene: The parent compound without the methyl and hydroxyl groups.
9H-Fluoren-9-ol: A similar compound with a hydroxyl group at the 9-position.
2-Methylfluorene: A compound with a methyl group at the 2-position but lacking the hydroxyl group.
Uniqueness
2-Methyl-9H-fluoren-1-OL is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
87795-37-7 |
|---|---|
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-methyl-9H-fluoren-1-ol |
InChI |
InChI=1S/C14H12O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14(9)15/h2-7,15H,8H2,1H3 |
InChI-Schlüssel |
YDPGDCICRLZOHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


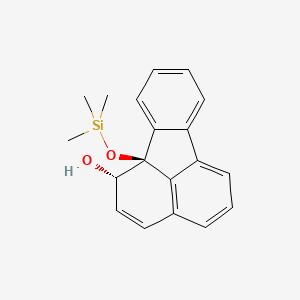
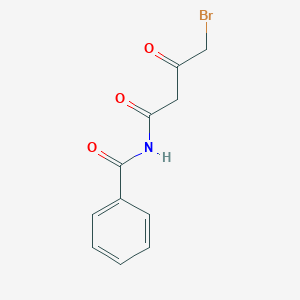
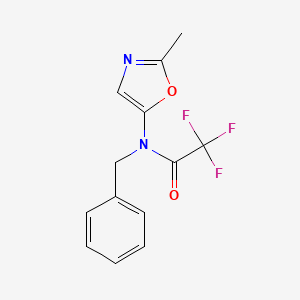
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

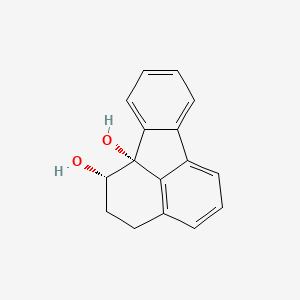
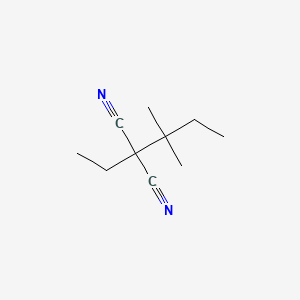
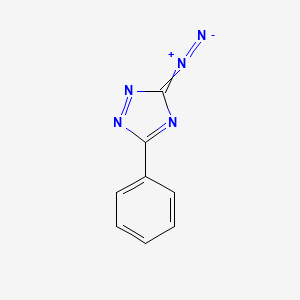
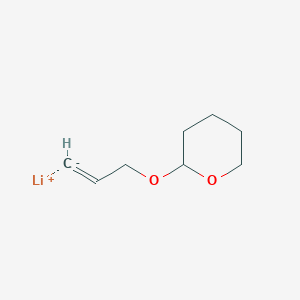

![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
